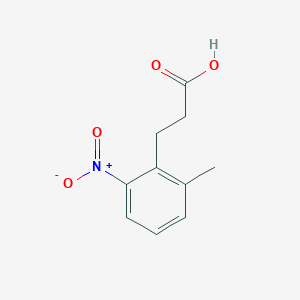
3-(2-Methyl-6-nitrophenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(2-Methyl-6-nitrophenyl)propanoic acid” is a type of organic compound. It contains a nitro group (-NO2) attached to a phenyl ring, which is further connected to a propanoic acid group . The presence of the nitro group and the carboxylic acid group makes this compound potentially reactive and interesting for various chemical reactions .
Molecular Structure Analysis
The molecular structure of “3-(2-Methyl-6-nitrophenyl)propanoic acid” is characterized by the presence of a nitro group (-NO2) attached to a phenyl ring, which is further connected to a propanoic acid group . The InChI code for this compound is 1S/C10H11NO4/c1-6-8(7(2)10(12)13)4-3-5-9(6)11(14)15/h3-5,7H,1-2H3,(H,12,13) .Chemical Reactions Analysis
The presence of the nitro group and the carboxylic acid group in “3-(2-Methyl-6-nitrophenyl)propanoic acid” makes it potentially reactive. Nitro groups are known to undergo reduction reactions to form amines, and carboxylic acids can participate in various reactions such as esterification and amide formation .Scientific Research Applications
Pharmaceutical Chemistry and Drug Development
3-phenylpropionic acid serves as a precursor for the synthesis of various pharmaceutical compounds. Researchers have explored its potential in designing novel drugs due to its structural similarity to other bioactive molecules. By modifying its functional groups, scientists can create derivatives with improved pharmacological properties .
Anti-Inflammatory and Analgesic Agents
Derivatives of 3-phenylpropionic acid have demonstrated anti-inflammatory and analgesic activities. For instance, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide exhibit promising effects. These compounds could potentially be developed into therapeutic agents .
Plant Hormone Analogues
Indole-3-acetic acid (IAA) is a natural plant hormone derived from tryptophan. Interestingly, 3-phenylpropionic acid shares structural features with IAA. Researchers have investigated its role as a synthetic plant growth regulator and explored its impact on plant development, root growth, and stress responses .
Chemical Synthesis and Organic Reactions
3-phenylpropionic acid participates in various chemical reactions. It can undergo ethylenation to form 3-propanal, propanol, and propanoic acid derivatives. These reactions are valuable in organic synthesis and provide access to diverse compounds .
Biodegradable Polymers and Materials
Researchers have utilized 3-phenylpropionic acid as a building block for biodegradable polymers. By incorporating it into polymer chains, they create materials with controlled degradation rates. These polymers find applications in drug delivery systems, tissue engineering, and environmentally friendly packaging .
Analytical Chemistry and Chromatography
3-phenylpropionic acid is commonly used as a reference compound in gas chromatography (GC) and liquid chromatography (LC). Its retention time serves as a benchmark for identifying and quantifying other compounds in complex mixtures .
Future Directions
The future directions for research on “3-(2-Methyl-6-nitrophenyl)propanoic acid” could involve exploring its potential applications in various fields, such as organic synthesis, medicinal chemistry, and materials science. Further studies could also focus on understanding its reactivity and mechanism of action in more detail .
properties
IUPAC Name |
3-(2-methyl-6-nitrophenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-7-3-2-4-9(11(14)15)8(7)5-6-10(12)13/h2-4H,5-6H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCIKOINVFEWQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methyl-6-nitrophenyl)propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(cyanomethyl)-2-{[(oxan-2-yl)methyl]sulfanyl}-N-(pyridin-2-yl)acetamide](/img/structure/B2399234.png)

![N,N-dimethyl-4-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]aniline, E](/img/structure/B2399241.png)
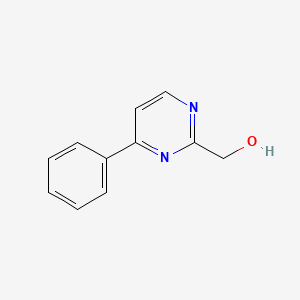
![2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B2399243.png)
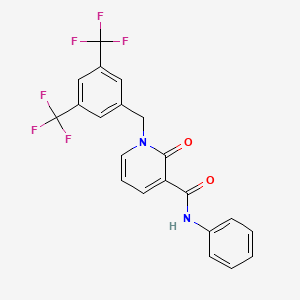


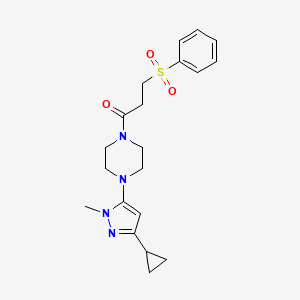
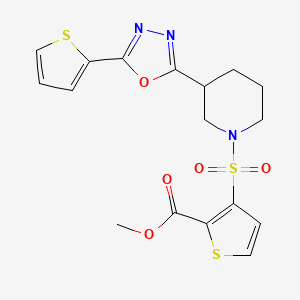
![1-(2-ethyl-6-methylphenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2399251.png)

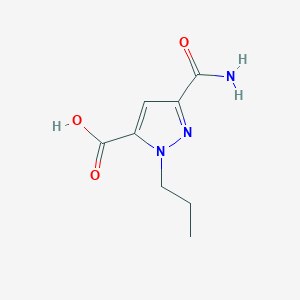
![N-[(4-bromophenyl)carbamothioyl]-2,2-dimethylpropanamide](/img/structure/B2399257.png)